molecular formula C14H15N3OS2 B2680320 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 315692-61-6

4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole

Cat. No. B2680320
CAS RN: 315692-61-6
M. Wt: 305.41
InChI Key: CQTOMTCOYNJBQP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar thieno[2,3-d]pyrimidin-4-yl compounds are often synthesized through cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction . This technique allows for the determination of the crystal and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .


Physical And Chemical Properties Analysis

Based on similar compounds, it can be inferred that the compound is likely to be a solid at room temperature . The solubility and other physical properties would need to be determined experimentally.

Scientific Research Applications

Anticancer Applications

Compounds with structural features akin to the queried chemical have been explored for their anticancer properties. Novel pyrazolopyrimidines derivatives, for instance, have shown promise as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing significant activity (Rahmouni et al., 2016). Similarly, enaminones used as building blocks for the synthesis of substituted pyrazoles have been tested for antitumor activities, exhibiting inhibitory effects against human breast and liver carcinoma cell lines (Riyadh, 2011).

Anti-inflammatory Applications

Some thienopyrimidinone derivatives have been synthesized with an aim towards anti-inflammatory applications. These compounds, often characterized by their bridgehead nitrogen heterocycles, have demonstrated good in vitro antibacterial and antifungal activities, suggesting their utility as potential therapeutic agents in treating inflammation-related conditions (Gaber & Moussa, 2011).

Antimicrobial Applications

The antimicrobial properties of similar compounds have also been extensively studied. Novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton, for instance, showed promising in vitro antibacterial and antifungal activities. These activities were particularly notable against strains of Gram-positive and Gram-negative bacteria as well as fungi, with some compounds displaying high inhibition levels (Gaber & Moussa, 2011). Additionally, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, reinforcing the potential of these compounds as antibacterial agents (Abdel-rahman et al., 2002).

properties

IUPAC Name

4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-7-10(4)20-14-12(7)13(15-6-16-14)19-5-11-8(2)17-18-9(11)3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOMTCOYNJBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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